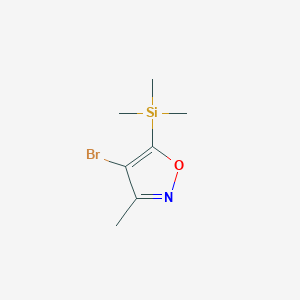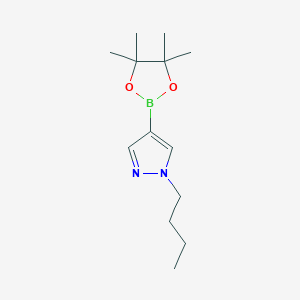
3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate” is an organic compound with the CAS Number: 1198391-70-6 . It has a molecular weight of 191.19 . The IUPAC name for this compound is methyl 3-oxo-1-isoindolinecarboxylate .
Synthesis Analysis
The synthesis of indole derivatives, which include “methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate”, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Molecular Structure Analysis
The InChI code for “methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate” is 1S/C10H9NO3/c1-14-10(13)8-6-4-2-3-5-7(6)9(12)11-8/h2-5,8H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .
Physical and Chemical Properties Analysis
“Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate” is a powder at room temperature . It has good solubility and can dissolve in various organic solvents .
Applications De Recherche Scientifique
Applications en découverte de médicaments
Inhibition de EZH2 : Le composé a été utilisé dans la conception et la synthèse de nouveaux dérivés d'hexahydroisoquinoléine en tant qu'inhibiteurs de EZH2, qui sont importants dans le traitement du cancer en raison du rôle de EZH2 dans l'agressivité et la métastase du cancer. Une étude a montré que l'encombrement stérique était crucial pour l'activité contre EZH2, conduisant à la découverte de plusieurs composés puissants avec une puissance nanomolaire faible .
Efficacité antileishmanienne : Il a également été utilisé dans la synthèse de dérivés de 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, qui ont été évalués pour leur efficacité antileishmanienne contre la leishmaniose viscérale (LV), mettant en évidence son potentiel dans le développement de traitements contre les maladies parasitaires .
Applications en synthèse de matériaux
Synthèse de dérivés d'indole : Les dérivés d'indole, qui ont des applications dans le traitement de divers troubles et maladies, peuvent être synthétisés en utilisant ce composé. Ces dérivés sont des composés biologiquement actifs qui ont attiré l'attention pour leur potentiel dans le traitement du cancer et l'inhibition microbienne .
Synthèse de dérivés d'isoxazole et de 1,2,3-triazole isoindole: Le composé a été utilisé dans des réactions de cycloaddition catalysées pour produire de nouveaux dérivés d'isoxazole et de triazole, qui ont des applications potentielles dans la création de nouveaux matériaux avec des propriétés uniques .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The future directions for “methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate” could involve further exploration of its potential applications in medicinal chemistry, given the biological activity of indole derivatives . Additionally, new methods of synthesis could be investigated to improve the efficiency and sustainability of its production .
Propriétés
IUPAC Name |
methyl 3-oxo-1,2-dihydroisoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-6-4-2-3-5-7(6)9(12)11-8/h2-5,8H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFQEIGJZWIFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198391-70-6 | |
| Record name | methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)


![tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B1528174.png)







![Tert-butyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528189.png)
![1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol](/img/structure/B1528190.png)
